N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide
Description
Properties
IUPAC Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c1-16-13-14-17(2)20(15-16)23-26-27-24(29-23)25-22(28)21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-15,21H,1-2H3,(H,25,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCNDKYOIKCTHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, including its mechanisms of action, efficacy in various models, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the presence of an oxadiazole ring, which contributes to its biological properties. Its molecular formula is C23H24N3O3 with a molecular weight of approximately 396.45 g/mol. The structural representation includes functional groups that enhance its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with oxadiazole moieties often exhibit enzyme inhibition capabilities. For instance, studies have shown that derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission processes.
Biological Activity Overview
The following table summarizes the key biological activities observed for this compound and related compounds:
Case Studies
- Neuroprotective Effects : A study evaluated the neuroprotective effects of related oxadiazole compounds in scopolamine-induced rat models. The results indicated significant improvements in memory and cognition when treated with these compounds. Histopathological analysis revealed enhanced neuronal morphology in treated groups compared to controls .
- Antiviral Activity : In a high-throughput screening for dengue virus inhibitors, oxadiazole derivatives were tested for their ability to inhibit viral polymerase activity. The most potent compounds demonstrated effective inhibition across all dengue virus serotypes, highlighting their potential as antiviral agents .
- Antimicrobial Activity : Research has shown that oxadiazole derivatives exhibit antimicrobial properties against a range of bacterial strains. These compounds have been noted for their efficacy against both Gram-positive and Gram-negative bacteria .
Comparison with Similar Compounds
Key Findings and Implications
- Substituent position : The 2,5-dimethylphenyl group in the target may confer better steric compatibility with biological targets compared to 2,6-dimethylphenyl analogs (e.g., ), which could hinder binding .
- Functional groups : The diphenylacetamide moiety in the target and benzothiazole derivatives enhances aromatic stacking interactions, whereas sulfanyl-linked propanamides (7c–7f) may improve solubility .
Q & A
Basic: What synthetic routes are commonly employed to prepare N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves coupling an oxadiazole precursor with a substituted acetamide. For example:
- Step 1: Formation of the 1,3,4-oxadiazole ring via cyclization of a thiosemicarbazide intermediate under reflux with reagents like POCl₃ or PCl₅ (common for oxadiazole synthesis) .
- Step 2: Acetamide coupling using chloroacetyl chloride or similar acylating agents in the presence of a base (e.g., triethylamine) under reflux conditions .
- Optimization: Reaction progress is monitored via TLC, and purification involves recrystallization (e.g., pet-ether or ethanol) . Yield improvements may require adjusting stoichiometry, solvent polarity, or temperature gradients.
Basic: Which analytical techniques are critical for structural confirmation of this compound?
Answer:
A multi-technique approach ensures structural fidelity:
- ¹H/¹³C NMR: Assigns protons and carbons, confirming substituent positions (e.g., dimethylphenyl groups, diphenylacetamide) .
- IR Spectroscopy: Validates key functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for acetamide, C-N stretches for oxadiazole) .
- Mass Spectrometry (MS): Determines molecular weight (e.g., high-resolution MS to confirm [M+H]⁺ or [M–H]⁻ ions) .
- Elemental Analysis: Matches calculated vs. experimental C, H, N, S percentages .
Intermediate: How are enzymatic inhibition assays (e.g., lipoxygenase, cholinesterase) designed to evaluate this compound’s bioactivity?
Answer:
Protocol Example for Lipoxygenase (LOX) Inhibition :
- Reagents: LOX enzyme (soybean or human recombinant), linoleic acid substrate, and spectrophotometric detection of hydroperoxides at 234 nm.
- Procedure: Pre-incubate the compound with LOX, add substrate, and monitor absorbance over time.
- Data Analysis: Calculate IC₅₀ using nonlinear regression (e.g., GraphPad Prism). Compare with positive controls (e.g., nordihydroguaiaretic acid for LOX).
- Controls: Include vehicle (DMSO) and reference inhibitor. Triplicate runs ensure reproducibility.
Advanced: How does substituent variation on the oxadiazole or acetamide moieties influence biological activity?
Answer:
Structure-Activity Relationship (SAR) Insights:
- Oxadiazole Substituents: Electron-withdrawing groups (e.g., chloro, nitro) enhance enzymatic inhibition (e.g., LOX, BChE) by increasing electrophilicity .
- Acetamide Modifications: Bulky aryl groups (e.g., diphenyl) improve lipid solubility, enhancing membrane permeability .
- Case Study: In , compound 8t (chloro-substituted) showed higher LOX inhibition (IC₅₀ = 12 µM) vs. 8u (ethoxy-substituted, IC₅₀ = 28 µM), highlighting halogen efficacy .
Advanced: What mechanistic approaches (e.g., kinetics, docking) elucidate the compound’s mode of action?
Answer:
Methodological Workflow:
- Enzyme Kinetics: Perform Lineweaver-Burk plots to identify inhibition type (competitive/uncompetitive). For example, used NADH depletion assays to confirm D30 as a non-competitive inhibitor .
- Molecular Docking: Use software (e.g., AutoDock Vina) to model binding poses. The oxadiazole ring may occupy catalytic pockets (e.g., LOX’s iron-binding site), while diphenyl groups stabilize hydrophobic interactions .
- Mutagenesis Studies: Validate docking predictions by mutating key residues (e.g., His/Lys in LOX’s active site) and re-testing inhibition .
Advanced: How are computational methods integrated to predict physicochemical properties or toxicity?
Answer:
Tools and Parameters:
- ADMET Prediction: Software like SwissADME estimates logP (lipophilicity), bioavailability, and blood-brain barrier penetration. For example, high logP (>5) may indicate hepatotoxicity risk.
- Density Functional Theory (DFT): Calculates electrostatic potential maps to predict reactive sites (e.g., oxadiazole’s N-atoms as H-bond acceptors) .
- QSAR Models: Correlate substituent descriptors (e.g., Hammett σ) with bioactivity to guide rational design .
Intermediate: What strategies resolve contradictions in bioactivity data across studies?
Answer:
Troubleshooting Framework:
- Assay Variability: Standardize protocols (e.g., enzyme source, substrate concentration). For instance, BChE inhibition varies between human vs. equine-derived enzymes .
- Solvent Effects: DMSO concentration >1% may denature proteins; use lower concentrations (<0.5%) .
- Data Normalization: Express activity as % inhibition relative to controls and account for batch-to-batch compound purity (e.g., HPLC >95%) .
Advanced: How is crystallography utilized to validate molecular interactions?
Answer:
Case Study from :
- Crystal Structure Analysis: Single-crystal X-ray diffraction resolves intermolecular interactions (e.g., hydrogen bonds between oxadiazole N-atoms and water molecules) .
- Packing Diagrams: Reveal π-π stacking of aromatic rings (diphenyl groups) and hydrophobic channels, informing solubility and stability profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
